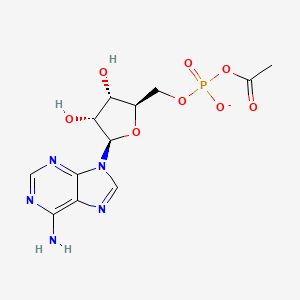

acetyl-AMP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Acetyl-AMP(1-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH group of this compound; major species at pH 7.3.

常见问题

Basic Research Questions

Q. How is acetyl-AMP synthesized and utilized in acetyl-CoA production?

this compound is an intermediate in the two-step reaction catalyzed by acetyl-CoA synthetase (ACSS2/ACS). In the first step, ATP and acetate form this compound and pyrophosphate (PPi) via adenylation. The second step transfers the acetyl group to CoA, yielding acetyl-CoA and AMP. This ping-pong mechanism is conserved across prokaryotes and eukaryotes . Key methodologies to study this include:

- Isotopic labeling : Tracking acetate incorporation using ³²P-labeled ATP or ¹⁴C-acetate .

- Kinetic assays : Measuring ATP-PPi exchange rates or CoA-dependent AMP release .

Q. What experimental approaches detect this compound in enzymatic assays?

Detection relies on isolating intermediates or monitoring reaction kinetics:

- Chromatography : HPLC or TLC separation of this compound from ATP/AMP .

- Crystallography : Structural snapshots of ACS bound to this compound (e.g., PDB 1PG4, 7L4G) .

- Mass spectrometry : Identifying this compound in enzyme-substrate complexes .

Q. How does lysine acetylation regulate acetyl-CoA synthetase activity?

Post-translational acetylation of a conserved lysine residue (e.g., Lys609 in Salmonella ACS) inhibits the adenylation step (this compound formation) but not the thioester-forming step. Deacetylation by sirtuins (e.g., CobB) restores activity. Key methods include:

- Site-directed mutagenesis : Replacing lysine with acetylation-mimetic residues (e.g., Gln) .

- Enzymatic assays : Comparing adenylation (ATP-PPi exchange) vs. thioesterification (CoA-dependent) rates .

Advanced Research Questions

Q. What structural dynamics facilitate this compound formation and conversion to acetyl-CoA?

ACS undergoes large conformational shifts between "adenylate-forming" (closed) and "thioester-forming" (open) states:

- Closed conformation : The C-terminal domain rotates ~100°, positioning the active-site lysine to stabilize this compound .

- Open conformation : CoA binds, and the lysine moves outward to allow thioester bond formation . Table 1 : Structural Studies of ACS Conformations

| PDB ID | Ligands | Conformation | Key Findings | Reference |

|---|---|---|---|---|

| 1PG4 | Propyl-AMP, CoA | Open | CoA binding pocket identified | |

| 2P2F | AMP | Closed | Lys609 stabilizes this compound |

Q. How can computational models predict ACSS2 inhibitor interactions with the this compound binding site?

Molecular docking and dynamics simulate inhibitor binding:

- Docking studies : Inhibitors like VY-3-135 occupy the this compound and CoA sites, mimicking transition states .

- Steric clash analysis : Modeling bulkier ligands (e.g., crotonyl-AMP) reveals steric hindrance with Val438 in ACSS2 .

- Free energy calculations : Ranking inhibitor binding affinities using MM/GBSA .

Q. How to resolve contradictions in ACSS2 substrate specificity for crotonyl-CoA?

Discrepancies arise from indirect vs. direct effects:

- Direct evidence : Structural models show crotonyl-AMP clashes with ACSS2's Val438, preventing catalysis .

- Indirect effects : ACSS2 knockdown reduces acetyl-CoA, impairing β-oxidation and histone crotonylation . Methodological resolution :

- In vitro assays : Purify ACSS2 and test crotonate/butyrate activation .

- Metabolomics : Quantify crotonyl-CoA levels in ACSS2-knockout cells .

Q. What methodologies assess cAMP's role in modulating ACS activity?

cAMP competes with ATP/AMP in the adenylate pocket:

- Competitive binding assays : Measure cAMP inhibition of ATP-PPi exchange .

- Crystallography : Resolve cAMP-ACS complexes to identify binding motifs .

- Gene regulation studies : Link cAMP-Crp1 signaling to acsA1 expression in Mycobacterium .

Q. Methodological Best Practices

属性

分子式 |

C12H15N5O8P- |

|---|---|

分子量 |

388.25 g/mol |

IUPAC 名称 |

acetyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C12H16N5O8P/c1-5(18)25-26(21,22)23-2-6-8(19)9(20)12(24-6)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19-20H,2H2,1H3,(H,21,22)(H2,13,14,15)/p-1/t6-,8-,9-,12-/m1/s1 |

InChI 键 |

UBPVOHPZRZIJHM-WOUKDFQISA-M |

手性 SMILES |

CC(=O)OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

规范 SMILES |

CC(=O)OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。